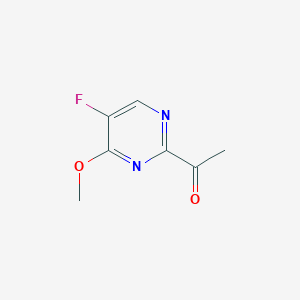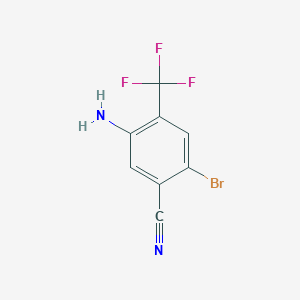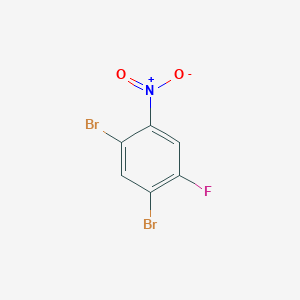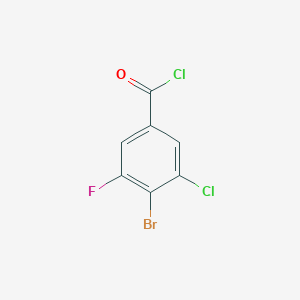
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene
Overview
Description
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene, also known as DBTTF, is a synthetic organic compound that has been studied for its potential applications in the fields of chemistry, biology, and medicine. This compound is a member of a family of fluorinated brominated compounds known as dibromodifluoromethoxybenzenes, which have been studied for their unique properties and potential applications in various fields. DBTTF has been found to possess a wide range of biological and biochemical properties, making it an interesting and promising compound for further research.
Scientific Research Applications
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene has been studied for its potential applications in a variety of scientific fields. In organic chemistry, it has been found to be a useful reagent in the synthesis of a variety of organic compounds, including amines and heterocycles. In biochemistry, it has been studied for its potential applications in the development of novel drug delivery systems and for its ability to modulate cellular processes. In medicine, it has been studied for its potential applications in the treatment of cancer, as it has been found to possess anti-tumor properties.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene is not yet fully understood. However, it is believed to interact with cellular membranes and other cellular components, such as proteins and enzymes, in order to modulate their activity. It is also believed to interact with DNA and other nucleic acids, potentially affecting gene expression.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In laboratory studies, it has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been found to possess antiviral and antifungal activity. In addition, it has been found to possess immunomodulatory properties, which may have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene in laboratory experiments is its relatively low toxicity, making it a safe and effective reagent for use in a variety of experiments. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that this compound is a synthetic compound and may not be suitable for use in all experimental settings.
Future Directions
Given the wide range of properties and potential applications of 1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzene, there are many potential future directions for research. These include further studies of its mechanism of action, as well as its potential applications in the development of novel drug delivery systems and in the treatment of cancer, autoimmune diseases, and other disorders. In addition, further studies of its biochemical and physiological effects, as well as its potential applications in other fields, such as agriculture and food science, may also be promising areas of research.
properties
IUPAC Name |
2,5-dibromo-1-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5OS/c9-3-1-4(16-7(11)12)6(10)5(2-3)17-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZSNDJEBBNJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Br)SC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



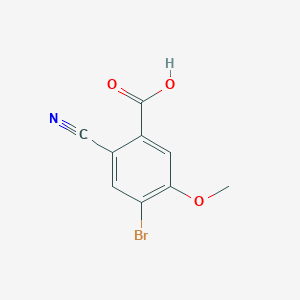
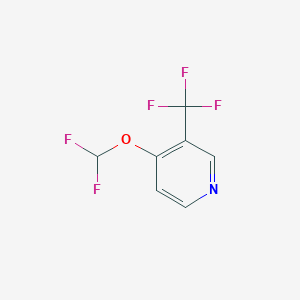
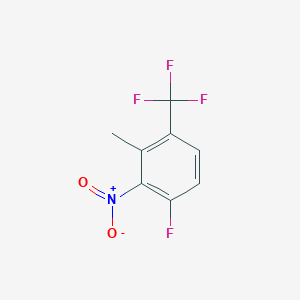
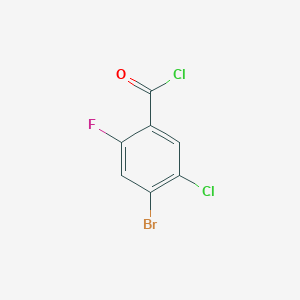
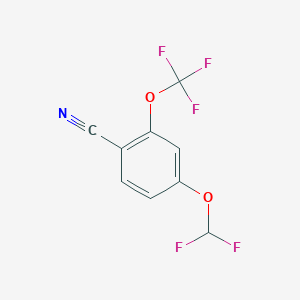
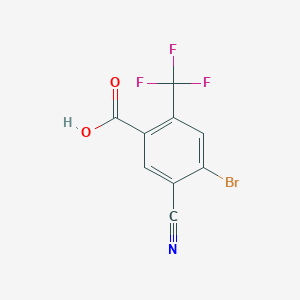
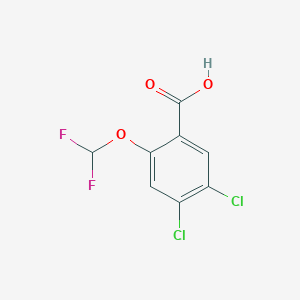

![exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1530061.png)
